molecular formula C11H12O4 B2740039 2-(2-formyl-6-methylphenoxy)Propanoic acid CAS No. 1067225-58-4

2-(2-formyl-6-methylphenoxy)Propanoic acid

Cat. No.: B2740039
CAS No.: 1067225-58-4
M. Wt: 208.213
InChI Key: NTWYGSOEWFEGJG-UHFFFAOYSA-N
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Description

2-(2-formyl-6-methylphenoxy)Propanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanoic acid, featuring a formyl group and a methyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-6-methylphenoxy)Propanoic acid typically involves the reaction of 2-formyl-6-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-formyl-6-methylphenol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-6-methylphenoxy)Propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: 2-(2-carboxy-6-methylphenoxy)Propanoic acid.

    Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)Propanoic acid.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-(2-formyl-6-methylphenoxy)Propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-formyl-6-methylphenoxy)Propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, such as forming Schiff bases with amines. Additionally, the phenoxy ring can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-formyl-6-methoxyphenoxy)Propanoic acid
  • 2-(2-formyl-6-ethylphenoxy)Propanoic acid
  • 2-(2-formyl-6-chlorophenoxy)Propanoic acid

Uniqueness

2-(2-formyl-6-methylphenoxy)Propanoic acid is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-formyl-6-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-3-5-9(6-12)10(7)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWYGSOEWFEGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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